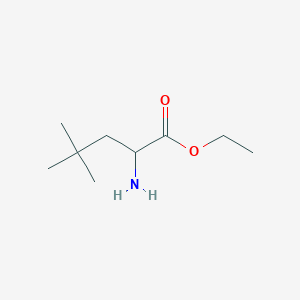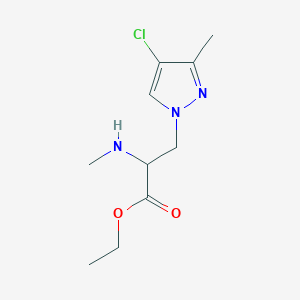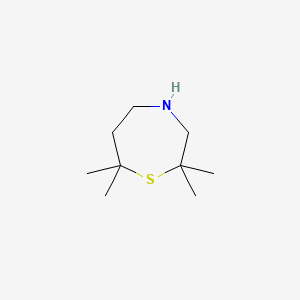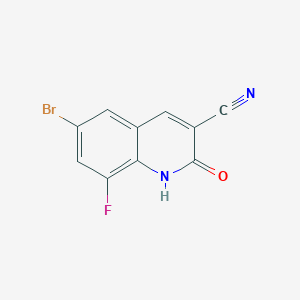
Ethyl 2-amino-4,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4,4-dimethylpentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid and contains an amino group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-4,4-dimethylpentanoate typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials used are generally of high purity to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-4,4-dimethylpentanoate.
Reduction: Formation of 2-amino-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-amino-4,4-dimethylpentanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a precursor for the synthesis of amino acid derivatives. These derivatives can be used in studies related to protein structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. It is also used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-4,4-dimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,4-dimethylbutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both an amino group and an ethyl ester group allows for a wide range of chemical reactions and applications. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl 2-amino-4,4-dimethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)7(10)6-9(2,3)4/h7H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
FGAFDMQUGIMOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)













